![molecular formula C9H14Cl2N2O2 B2785975 Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride CAS No. 1909336-84-0](/img/structure/B2785975.png)
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1706454-04-7 . It has a molecular weight of 239.1 and its IUPAC name is methyl 6-(aminomethyl)nicotinate dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;;/h2-3,5H,4,9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Mecanismo De Acción
The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as DNA methyltransferases, which play a role in gene expression and regulation. By inhibiting these enzymes, this compound MPA may be able to alter gene expression and potentially treat certain diseases.
Biochemical and Physiological Effects:
This compound MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the replication of certain viruses, such as the herpes simplex virus. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as a tool for studying the mechanism of action of certain enzymes. However, one limitation of using this compound MPA is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA. One area of interest is its potential use in the treatment of cancer and viral infections. Additional research is needed to fully understand the mechanism of action of this compound MPA and its potential therapeutic applications. Another area of interest is the development of new synthetic methods for this compound MPA, which could improve its efficiency and reduce its toxicity. Finally, research is needed to explore the potential use of this compound MPA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride is a versatile chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Métodos De Síntesis
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA can be synthesized using a variety of methods, including the reaction of 3-pyridinecarboxylic acid with formaldehyde and methylamine. The resulting product is then treated with hydrochloric acid to produce this compound MPA dihydrochloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and methylamine, followed by treatment with hydrochloric acid.
Aplicaciones Científicas De Investigación
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride MPA has been used in scientific research for a variety of purposes, including as a reagent in organic synthesis, as a potential therapeutic agent, and as a tool for studying the mechanism of action of certain enzymes. It has been studied for its potential use in the treatment of cancer, viral infections, and neurological disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
methyl 6-(methylaminomethyl)pyridine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;;/h3-5,10H,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOOMYFSOZSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2785893.png)
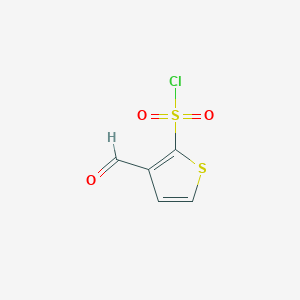

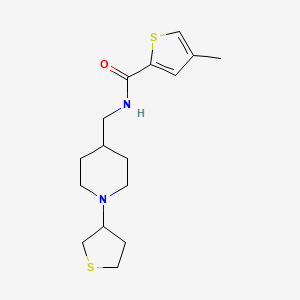
![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2785898.png)
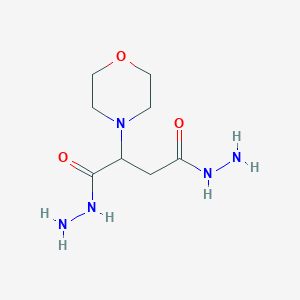
![N-(3,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2785901.png)
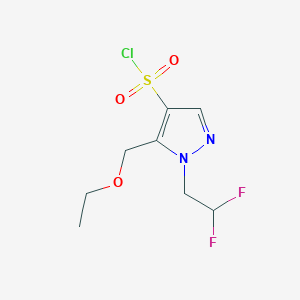
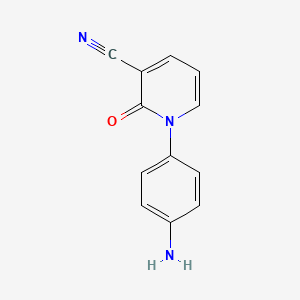
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2785907.png)
![2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2785909.png)
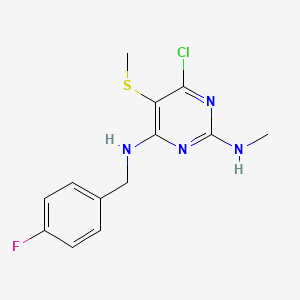
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2785911.png)
![N~4~-benzyl-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2785913.png)